molecular formula C17H10F3N3O3S B2678911 N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide CAS No. 478031-89-9

N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide

Cat. No. B2678911
CAS RN: 478031-89-9
M. Wt: 393.34
InChI Key: HUGUYZYMDZQKPG-UHFFFAOYSA-N
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Description

The compound “N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its potent electron-withdrawing properties and considerable hydrophobic surface area .

Scientific Research Applications

Synthesis and Characterization

  • Thiadiazolobenzamide Synthesis : Research focused on the synthesis of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd. These compounds were characterized using various spectroscopic methods and showed unique structural features due to the formation of new bonds between sulfur and nitrogen atoms (Adhami et al., 2012).

Potential Applications in Material Science

  • Multifunctional Materials Development : A study explored the oxidation of a Blatter radical to benzotriazin-7(H)-one, leading to the synthesis of compounds that could pave the way for multifunctional material applications due to their good reversible electrochemical behavior (Berezin et al., 2012).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Compounds : Thiosemicarbazide derivatives were synthesized as precursors for various heterocyclic compounds. Some of these synthesized compounds showed notable antimicrobial activity, highlighting their potential as antimicrobial agents (Elmagd et al., 2017).
  • Cytotoxic Activity : Novel cyclic systems based on thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized. These showed significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Adhami et al., 2014).

Chemical Analysis and Measurement Techniques

  • Chromium Measurement : A study introduced novel chromium(III) sensors using N-(thiazol-2-ylcarbamothioyl) benzamide as an ionophore. These sensors demonstrated an enhanced detection limit and fast response time, making them suitable for measuring chromium(III) in pharmaceutical samples (Vazifekhoran et al., 2023).

Molecular Organization Studies

  • Dipalmitoylphosphatidylcholine Bilayers : The molecular organization of bioactive compounds within dipalmitoylphosphatidylcholine bilayers was studied, showing how these compounds interact with lipid membranes. This research provides insight into the potential cellular mechanisms of such compounds (Kluczyk et al., 2016).

properties

IUPAC Name

N-[3-oxo-2-[3-(trifluoromethyl)benzoyl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-8-4-7-11(9-12)14(25)23-16(26)22-15(27-23)21-13(24)10-5-2-1-3-6-10/h1-9H,(H,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGUYZYMDZQKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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